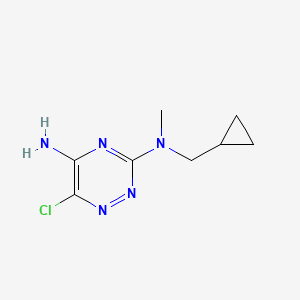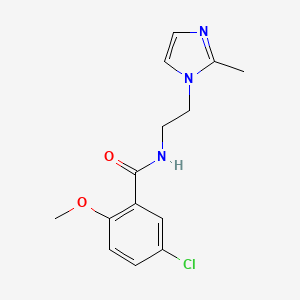![molecular formula C14H18N2O3S B2901434 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1978428-24-8](/img/structure/B2901434.png)
3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol . These derivatives have been studied for their potential as anti-tumor agents, specifically for their ability to inhibit the c-Met receptor tyrosine kinase .
Synthesis Analysis
The synthesis of these compounds involves multiple steps, including linear regression, nonlinear regression, and artificial neural networks . The process also involves the use of multiple QSAR models .Molecular Structure Analysis
The molecular structure of these compounds is complex, with the key feature being the 4,5,6,7-tetrahydrobenzo[d]thiazol ring . This ring is crucial for the compound’s ability to inhibit the c-Met receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are guided by QSAR models, which help predict the properties of the resulting compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure . The 4,5,6,7-tetrahydrobenzo[d]thiazol ring is a key feature that influences these properties .Mechanism of Action
Target of Action
The primary targets of this compound are c-Met receptor tyrosine kinase , Casein kinase 2 (CK2) , and glycogen synthase kinase-3beta (GSK3β) . These kinases play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of tumor growth and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It binds to the active sites of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met, CK2, and GSK3β affects several biochemical pathways. For instance, CK2 and GSK3β are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby disrupting the pathways that lead to tumor growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of tumor growth and proliferation. By inhibiting key kinases involved in cell signaling pathways, the compound disrupts the processes that lead to the growth and spread of cancer cells .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. However, the compound may also have limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for the study of 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid. One potential direction is the development of novel drug formulations that can improve the solubility and stability of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as infectious diseases and metabolic disorders. Additionally, further research is needed to elucidate the specific mechanisms of action of the compound and to identify potential side effects and toxicity profiles.
In conclusion, this compound is a promising compound with potential applications in the pharmaceutical industry. Its high potency and specificity for certain enzymes and signaling pathways make it a promising candidate for drug development, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis of 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with cyclopentanecarboxylic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for drug development.
properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-12(8-5-6-9(7-8)13(18)19)16-14-15-10-3-1-2-4-11(10)20-14/h8-9H,1-7H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZFGCQCLBZZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2901351.png)



![N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide](/img/structure/B2901358.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2901360.png)


![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide](/img/structure/B2901364.png)




